2-Fluoro-4-piperidin-1-yl-benzaldehyde
Description
General Overview of Fluorine in Organic Chemistry
The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com As the most electronegative element, fluorine's presence can significantly alter the electron distribution within a molecule, influencing its reactivity, stability, and intermolecular interactions. st-andrews.ac.uk The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced thermal and metabolic stability to fluorinated compounds. st-andrews.ac.uk This stability, along with fluorine's ability to modulate properties like lipophilicity and bioavailability, has made organofluorine compounds invaluable in various fields, particularly in the design of pharmaceuticals and advanced materials. numberanalytics.comnumberanalytics.com
Significance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis. fiveable.mevedantu.com Its aldehyde functional group is highly versatile, participating in a wide array of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. fiveable.mebritannica.com The benzene (B151609) ring of the benzaldehyde scaffold can also be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that can tune the molecule's electronic properties and steric profile. chemicalbook.com This versatility makes benzaldehyde and its derivatives essential precursors in the synthesis of a vast range of organic compounds, from dyes and perfumes to pharmaceuticals. britannica.com
Importance of Piperidine (B6355638) Moieties in Chemical Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netnih.govnih.gov Piperidine and its derivatives are found in a multitude of natural products and pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. nih.govontosight.ai The nitrogen atom in the piperidine ring can act as a base or a nucleophile, and the ring itself can adopt various conformations, which can be crucial for its interaction with biological targets. nih.gov The functionalization of the piperidine ring allows for the creation of a diverse array of molecules with tailored properties. researchgate.net
Contextualizing 2-Fluoro-4-piperidin-1-yl-benzaldehyde within Advanced Organic Chemistry
This compound is a molecule that elegantly combines the key features of its constituent parts. The benzaldehyde core provides a reactive handle for further synthetic transformations, while the fluorine atom at the ortho position and the piperidine ring at the para position significantly influence the reactivity of the aromatic ring and the aldehyde group. The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, while the electron-donating piperidine ring can influence the regioselectivity of electrophilic aromatic substitution reactions. nih.govmasterorganicchemistry.com
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, where the fluorine atom of a difluorobenzaldehyde derivative is displaced by piperidine. researchgate.net Specifically, the synthesis could potentially start from 2,4-difluorobenzaldehyde (B74705), where the fluorine at the 4-position is more activated towards nucleophilic attack by piperidine due to the electron-withdrawing effect of the aldehyde group.
While specific, in-depth research on the biological activity or material applications of this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The combination of a reactive aldehyde, a fluorine atom, and a piperidine moiety makes it a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and properties of this compound could unveil new synthetic methodologies and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVDUNJKQSSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Piperidin 1 Yl Benzaldehyde
Retrosynthetic Analysis of 2-Fluoro-4-piperidin-1-yl-benzaldehyde
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bond of the piperidine (B6355638) ring and the C-C bond of the aldehyde group. This suggests two main synthetic pathways:
Pathway A : Introduction of the piperidine ring onto a pre-existing 2,4-difluorobenzaldehyde (B74705) core via nucleophilic aromatic substitution (SNA r).
Pathway B : Formation of the aldehyde group on a fluorinated aromatic ring that already contains the piperidine substituent.
Given the reactivity of the aldehyde group, Pathway A is generally the more favored and strategically sound approach. The electron-withdrawing nature of the aldehyde and the fluorine atom activates the aromatic ring for nucleophilic attack by piperidine.
Approaches to Fluorinated Benzaldehyde (B42025) Precursors
The synthesis of the key intermediate, a fluorinated benzaldehyde, can be achieved through several methods.
Direct fluorination of benzaldehyde derivatives with elemental fluorine can produce a mixture of fluorobenzaldehyde and benzoyl fluoride (B91410) products. acs.orgacs.org The ratio of these products is dependent on the nature of the substituents on the aromatic ring. acs.orgacs.org Electron-donating groups favor the formation of fluoroarene systems, while electron-withdrawing groups predominantly yield benzoyl fluoride derivatives. acs.orgacs.org Separation of the desired ring-fluorinated products can be achieved by converting the benzoyl fluoride side products into esters. acs.org Continuous flow techniques have been successfully employed to scale up these reactions. acs.orgacs.org
Recent advancements have also demonstrated palladium-catalyzed ortho C-H fluorination of benzaldehydes using transient directing groups like orthanilic acids. nsf.govprinceton.edu This method offers high regioselectivity for the introduction of fluorine at the ortho position. nsf.govprinceton.edu
The halogen exchange (Halex) reaction is a widely used method for introducing fluorine into aromatic rings. researchgate.netgoogle.com This typically involves the reaction of a chloro- or bromo-substituted benzaldehyde with a fluoride salt, such as potassium fluoride (KF). researchgate.netresearchgate.net The efficiency of the Halex reaction is often enhanced by the use of phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, and high-boiling point aprotic solvents like sulfolane (B150427) or nitrobenzene. google.comresearchgate.net For instance, 4-fluorobenzaldehyde (B137897) can be synthesized from 4-chlorobenzaldehyde (B46862) with high yield and selectivity using spray-dried KF under solvent-free conditions or in diphenyl solvents. researchgate.net The reaction conditions, including temperature and catalyst selection, are crucial for optimizing the yield and minimizing side products. researchgate.net
| Starting Material | Fluorinating Agent | Catalyst/Solvent System | Key Findings | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / Diphenyl solvents or solvent-free | Yields of up to 90% with 98% selectivity for 4-fluorobenzaldehyde. | researchgate.net |
| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide, acetone-furan crown ether / Nitrobenzene | Kinetic studies performed to determine reaction rate constants and activation energies. | researchgate.net |
| Polyhaloaromatic compounds | Alkali metal fluorides | Aminophosphonium catalysts | Effective for producing polyfluorinated aromatics at temperatures of 150-350°C. | google.com |
This approach involves introducing the aldehyde group onto a pre-existing fluorinated aromatic ring. One common method is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) to formylate an activated aromatic ring. For fluorinated systems, the reactivity of the ring towards electrophilic substitution is reduced, often requiring harsher reaction conditions.
Another strategy is the lithiation of a fluorinated aromatic compound followed by quenching with a formylating agent like DMF. This requires careful control of temperature to avoid side reactions.
The formation of a Grignard reagent from a bromo- or iodo-substituted fluorobenzene (B45895) allows for subsequent formylation to introduce the aldehyde group. wikipedia.org The Grignard reagent, typically prepared by reacting the aryl halide with magnesium metal in an ethereal solvent like THF or diethyl ether, can then be treated with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate followed by acidic workup to yield the desired fluorobenzaldehyde. wikipedia.orgyoutube.com This method is versatile and tolerates a range of functional groups, although careful control of reaction conditions is necessary to avoid side reactions, especially with highly reactive Grignard reagents. researchgate.net
Introduction of the Piperidine Moiety via Nucleophilic Aromatic Substitution (SNA r)
The introduction of the piperidine ring onto the fluorinated benzaldehyde precursor is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction. nih.govresearchgate.net In this reaction, the fluorine atom at the 4-position of a 2,4-difluorobenzaldehyde is displaced by piperidine. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the aldehyde and the ortho-fluorine atom) which activate the aromatic ring towards nucleophilic attack.
The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid (HF) formed during the reaction. nih.gov The rate of substitution is influenced by the nature of the leaving group, with fluorine being an excellent leaving group in SNA r reactions. nih.gov
| Starting Material | Nucleophile | Solvent/Base | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Piperidine | DMF / Anhydrous K₂CO₃ | 90°C for 12 hours | nih.gov |
| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Mechanism involves rate-determining deprotonation of the addition intermediate. | nih.gov |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | DMSO / Potassium carbonate | Leads to crystalline 4-aryloxybenzaldehyde. | researchgate.net |
Reaction of Fluorobenzaldehyde Derivatives with Piperidine
The principal and most direct method for the synthesis of this compound involves the reaction of a suitable difluorobenzaldehyde precursor with piperidine. Specifically, 2,4-difluorobenzaldehyde serves as the ideal starting material for this transformation. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where piperidine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring.
In a typical procedure analogous to the synthesis of similar piperidinyl-benzaldehydes, 2,4-difluorobenzaldehyde is reacted with piperidine in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). nih.govwalisongo.ac.id The reaction is generally facilitated by a base, commonly potassium carbonate (K₂CO₃), which serves to neutralize the hydrofluoric acid (HF) formed as a byproduct. nih.gov The mixture is heated to ensure a reasonable reaction rate; for instance, similar reactions are often conducted at temperatures around 90 °C for several hours. nih.gov
The key aspect of this synthesis is the regioselectivity of the substitution. In the case of 2,4-difluorobenzaldehyde, the fluorine atom at the C-4 position (para to the aldehyde group) is preferentially substituted over the fluorine atom at the C-2 position (ortho to the aldehyde group). This selectivity is governed by the electronic effects of the substituents on the benzene (B151609) ring, which will be discussed in detail in subsequent sections. The powerful electron-withdrawing nature of the aldehyde group (-CHO) strongly activates the para position for nucleophilic attack.
Table 1: Typical Reaction Conditions for SNAr of Fluorobenzaldehydes with Piperidine
| Reactant | Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMF | 90 °C | nih.gov |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C | walisongo.ac.id |
| 2,4-Difluorobenzaldehyde | Piperidine | K₂CO₃ (inferred) | DMF or DMSO (inferred) | Elevated (inferred) | General SNAr Principles |
Mechanistic Considerations of SNAr in Benzaldehyde Systems
The synthesis of this compound from 2,4-difluorobenzaldehyde and piperidine follows the well-established SNAr addition-elimination mechanism. This two-step process is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic rings. masterorganicchemistry.com
The mechanism initiates with the nucleophilic attack of the piperidine nitrogen atom on the electron-deficient carbon atom at the C-4 position of the benzaldehyde ring. This position is rendered electrophilic by the strong electron-withdrawing effects of both the para-aldehyde group and the ortho-fluorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing aldehyde group.
Influence of Substituent Effects on Reaction Efficiency
The efficiency and regioselectivity of the SNAr reaction to form this compound are critically dependent on the electronic effects of the substituents on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).
In the starting material, 2,4-difluorobenzaldehyde, the aldehyde group (-CHO) acts as a powerful EWG through both inductive and resonance effects (-I, -M). This group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atoms also contribute an inductive electron-withdrawing effect (-I), further enhancing the electrophilicity of the ring carbons to which they are attached.
The regioselectivity of the reaction—the preferential substitution at C-4 over C-2—is a direct consequence of these electronic influences. The aldehyde group, being at C-1, exerts its strong activating effect on both the C-2 (ortho) and C-4 (para) positions. However, the resonance stabilization of the negative charge in the Meisenheimer intermediate is more effective when the nucleophile attacks the para position. The negative charge can be delocalized directly onto the oxygen atom of the aldehyde group, a highly electronegative atom, which provides significant stabilization. While attack at the ortho position also allows for resonance stabilization, it is generally less favored compared to the para position in such systems. Therefore, piperidine will selectively attack the C-4 position, leading to the formation of the desired product.
Alternative Synthetic Routes to Analogous Compounds
While direct SNAr is the most common route, other modern synthetic methodologies can be employed to create similar piperidine-benzaldehyde scaffolds.
Multicomponent Reactions (MCRs) for Piperidine-Benzaldehyde Scaffolds
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient alternative for building molecular complexity. Various MCRs have been developed for the synthesis of highly substituted piperidine rings. mdpi.comresearchgate.netnih.gov
For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a third component like a β-ketonitrile could potentially be adapted to create analogous structures. mdpi.com In such a reaction, the piperidine moiety could be introduced as the amine component. While these reactions often yield complex polycyclic structures, careful selection of reactants could lead to scaffolds where a piperidine ring is attached to a substituted benzene ring that either contains or could be converted to a benzaldehyde. For example, a reaction of 4-fluorobenzaldehyde, a β-ketonitrile, and a cyclic secondary amine can lead to a 4-aminobenzylidene derivative. mdpi.com This demonstrates the principle of combining an aldehyde, an amine, and another component to build a substituted aromatic amine in one pot.
Functionalization of Pre-formed Piperidine Rings
An alternative retrosynthetic approach involves starting with the piperidine ring and introducing the substituted benzaldehyde moiety. This is typically achieved through C-H activation or cross-coupling reactions.
Modern methods in organic synthesis allow for the direct arylation of C-H bonds. nih.govnih.govresearchgate.netresearchgate.net In this context, a pre-formed piperidine derivative could potentially undergo a transition-metal-catalyzed C-H arylation with a suitable 2,4-difluorobenzaldehyde derivative. This would involve the activation of a C-H bond on the piperidine ring (often at the alpha position to the nitrogen) and subsequent coupling with the aromatic partner. These reactions often require directing groups on the piperidine nitrogen to control the site of arylation and can be catalyzed by metals such as palladium. nih.govresearchgate.net While synthetically powerful, achieving the specific N-arylation required for the target molecule via C-H activation of the piperidine N-H bond with 2,4-difluorobenzaldehyde falls under the category of Buchwald-Hartwig amination, a type of cross-coupling that is mechanistically distinct from direct C-H arylation of the piperidine carbon skeleton but is a highly effective method for forming aryl-amine bonds.
Condensation Reactions Involving Aromatic Aldehydes and Piperidine Derivatives
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction, which can be broadly categorized under condensation reactions. In this context, the reaction proceeds via the displacement of a fluoride ion from an activated aromatic ring by the secondary amine, piperidine. The most common precursor for this synthesis is 2,4-difluorobenzaldehyde. The fluorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the para-orienting effect of the aldehyde group, which stabilizes the Meisenheimer intermediate.
A typical procedure involves the reaction of 2,4-difluorobenzaldehyde with piperidine in the presence of a base and a suitable solvent. For a closely related compound, 4-piperidinyl-benzaldehyde, a reported synthesis utilizes the reaction of 4-fluorobenzaldehyde with piperidine in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) as the base. The reaction is heated for an extended period to ensure completion. This methodology is directly applicable to the synthesis of the target compound.
The general reaction scheme is as follows:
Figure 1. General reaction scheme for the synthesis of this compound from 2,4-difluorobenzaldehyde and piperidine.
Optimization of Synthetic Pathways
To enhance the economic viability and environmental footprint of the synthesis of this compound, optimization of the synthetic pathway is crucial. This involves a detailed study of reaction conditions to maximize yield and selectivity, as well as exploring modern manufacturing techniques like process intensification and continuous flow synthesis.
Process Intensification and Continuous Flow Synthesis Approaches for Fluorobenzaldehydes
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. up.pt Continuous flow synthesis, a key strategy in process intensification, offers several advantages over traditional batch processing for the synthesis of fluorobenzaldehydes and their derivatives. These advantages include enhanced heat and mass transfer, improved safety, and the potential for automation and seamless integration of reaction and purification steps.
For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of 2,4-difluorobenzaldehyde and piperidine, along with a base, through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and selectivities. Furthermore, the inherent safety of handling small volumes of reactants at any given time makes this approach particularly attractive for exothermic reactions.
The development of a continuous flow process for this SNAr reaction would involve:
Reactor Design: Selecting an appropriate microreactor or packed-bed reactor.
Parameter Optimization: Fine-tuning flow rates, temperature, and stoichiometry to maximize product output.
In-line Analysis: Implementing techniques like FT-IR or HPLC for real-time reaction monitoring and control.
Downstream Processing: Integrating continuous extraction and crystallization for a fully automated process.
The table below outlines a hypothetical comparison between batch and continuous flow synthesis for the preparation of this compound.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large (Liters) | Small (Milliliters) |
| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature profile |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing |
| Safety | Risk of thermal runaway | Inherently safer due to small hold-up volume |
| Reaction Time | Hours | Minutes |
| Yield | Good to Excellent | Potentially higher and more consistent |
| Selectivity | Good | Often improved due to precise control |
| Scalability | Difficult, requires re-optimization | Straightforward by numbering-up or longer run times |
Chemical Reactivity and Derivatization Strategies of 2 Fluoro 4 Piperidin 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site for numerous chemical reactions, including nucleophilic additions and condensation reactions.
Formation of Imines and their Derivatives
The reaction of 2-Fluoro-4-piperidin-1-yl-benzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. nih.gov This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. nih.govnih.gov The reaction is reversible, and to drive it towards the product, water is often removed using a Dean-Stark apparatus or dehydrating agents like molecular sieves. nih.gov
The general reaction for imine formation is as follows:
R-NH2 + C12H14FNO → R-N=CH-C6H3(F)(N(CH2)5) + H2O
A variety of primary amines can be used in this reaction, leading to a diverse library of imine derivatives. For instance, reactions with aniline derivatives can produce imines with varying electronic and steric properties. jocpr.com
Table 1: Examples of Reagents for Imine Formation with this compound
| Reagent | Product Type |
| Aniline | N-phenyl imine |
| Benzylamine | N-benzyl imine |
| Ethylamine | N-ethyl imine |
| Hydroxylamine | Oxime |
| Hydrazine | Hydrazone |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. ajchem-a.com This reaction is typically catalyzed by a weak base, such as an amine, and results in the formation of a new carbon-carbon double bond. ajchem-a.comresearchgate.net For this compound, the aldehyde group serves as the electrophile.
Active methylene compounds, which possess two electron-withdrawing groups attached to a methylene carbon, are common substrates for this reaction. researchgate.net Examples of such compounds include malonic acid, diethyl malonate, and cyanoacetic acid. ajchem-a.com The use of piperidine (B6355638) as a catalyst in Knoevenagel condensations has been reported. researchgate.net
A general scheme for the Knoevenagel condensation is presented below:
Z-CH2-Z' + C12H14FNO → (Z)(Z')C=CH-C6H3(F)(N(CH2)5) + H2O
Where Z and Z' are electron-withdrawing groups.
Table 2: Common Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Electron-Withdrawing Groups |
| Diethyl malonate | -COOEt, -COOEt |
| Malononitrile | -CN, -CN |
| Ethyl cyanoacetate | -CN, -COOEt |
| Meldrum's acid | Cyclic diester |
Synthesis of Thiosemicarbazones and Related Structures
Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide. mdpi.comnih.gov This reaction is a specific type of imine formation. The synthesis of 4-piperidine-based thiosemicarbazones has been reported, demonstrating the feasibility of this reaction with similar benzaldehyde (B42025) derivatives. mdpi.com The reaction typically proceeds by refluxing the aldehyde and the appropriate thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. nih.govsciencemadness.org
The general reaction is:
R-NH-CS-NHNH2 + C12H14FNO → R-NH-CS-NH-N=CH-C6H3(F)(N(CH2)5) + H2O
These thiosemicarbazone derivatives are of interest due to their potential biological activities. mdpi.com
Table 3: Reactants for the Synthesis of Thiosemicarbazones
| Reactant | Resulting Structure |
| Thiosemicarbazide | Thiosemicarbazone |
| 4-Phenylthiosemicarbazide | 4-Phenylthiosemicarbazone |
| 4-Ethylthiosemicarbazide | 4-Ethylthiosemicarbazone |
Reduction and Oxidation Reactions of the Carbonyl Group
The aldehyde functionality of this compound can undergo both reduction and oxidation.
Reduction: The aldehyde group can be reduced to a primary alcohol, forming (2-fluoro-4-(piperidin-1-yl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). researchgate.net
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 2-fluoro-4-(piperidin-1-yl)benzoic acid. researchgate.net Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for this purpose. researchgate.net Furthermore, a Baeyer-Villiger oxidation can convert the benzaldehyde to a phenol, which has been demonstrated with substituted 4-fluorobenzaldehydes.
Table 4: Summary of Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol |
| Oxidation | KMnO4, CrO3 | Carboxylic Acid |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Phenol (formate ester intermediate) |
Reactions Involving the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a nucleophilic center and can participate in various reactions.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the piperidine nitrogen allows for N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the treatment of the piperidine derivative with an alkyl halide, leading to the formation of a quaternary ammonium salt. The reactivity of the alkyl halide plays a significant role in the reaction rate. For example, benzyl halides are often used as alkylating agents.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. The synthesis of N-substituted piperidine derivatives, including N-benzoyl and N-acetyl compounds, has been described in the literature for analogous structures.
These reactions provide a pathway to further functionalize the this compound molecule, allowing for the introduction of a wide range of substituents on the piperidine nitrogen.
Table 5: Reagents for N-Alkylation and N-Acylation
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| N-Alkylation | Alkyl Halide | Methyl Iodide | Quaternary Ammonium Salt |
| N-Alkylation | Benzyl Halide | Benzyl Bromide | N-Benzylpiperidinium Salt |
| N-Acylation | Acyl Chloride | Acetyl Chloride | N-acylpiperidine (Amide) |
| N-Acylation | Acid Anhydride | Acetic Anhydride | N-acylpiperidine (Amide) |
Ring Transformations of the Piperidine Moiety
While the piperidine ring is generally stable, its transformation offers a pathway to novel molecular scaffolds. The reactivity of the N-aryl piperidine system in this compound can be modulated for specific ring transformations. Although transformations of this specific molecule are not widely documented, analogous reactions on N-aryl piperidines suggest potential pathways.
One potential strategy involves dearomatization-hydrogenation processes. For instance, rhodium-catalyzed dearomatization–hydrogenation has been successfully applied to fluoropyridine precursors to generate all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner nih.gov. This type of strategy could conceptually be adapted to systems containing the this compound moiety, potentially leading to complex saturated ring systems after initial modification of the benzaldehyde ring.
Another area of exploration is the oxidative opening of the piperidine ring. N-Aryl piperidines can undergo oxidative C-N bond cleavage under specific conditions, although this is often challenging. More commonly, transformations focus on the functionalization of the piperidine ring itself, such as the introduction of substituents via lithiation at the 2-position followed by reaction with an electrophile. However, the presence of the acidic benzylic protons of the aldehyde group complicates this approach. The modulation of the basicity of the piperidine nitrogen by the fluorine substitution can also influence its participation in binding and structural recognition in medicinal chemistry applications scientificupdate.com.
Reactions Involving the Fluorinated Aromatic Ring
The fluorinated aromatic ring is a key site for derivatization, with the fluorine atom and the potent electron-donating piperidine group dictating its reactivity in substitution and coupling reactions.
The strong electron-donating effect of the para-piperidine group and the weaker deactivating, ortho-, para-directing effect of the ortho-fluorine atom make the aromatic ring highly activated towards electrophilic aromatic substitution. The positions ortho to the piperidine group (positions 3 and 5) are the most electron-rich and thus the most likely sites for substitution.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed under mild conditions, yielding predominantly the 3- or 5-substituted product. The steric hindrance from the piperidine and the electronic influence of the fluorine would likely modulate the regioselectivity.
Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions are generally faster for fluoropyridines than for corresponding chloropyridines due to the high electronegativity of fluorine nih.gov. While the synthesis of the parent compound often involves the displacement of a fluorine atom at the 4-position by piperidine, the fluorine at the 2-position can also be substituted by strong nucleophiles under forcing conditions, a reaction facilitated by the electron-withdrawing aldehyde group smolecule.com.
Table 1: Potential Aromatic Functionalization Reactions
| Reaction Type | Potential Reagents | Expected Major Product Position |
|---|---|---|
| Nitration | HNO3/H2SO4 | 3- or 5-Nitro |
| Bromination | Br2/FeBr3 | 3- or 5-Bromo |
| Acylation | RCOCl/AlCl3 | 3- or 5-Acyl |
| Nucleophilic Substitution (SNAr) | Nu:- (e.g., RO-, R2N-) | 2-Nu (Displacement of Fluorine) |
Metal-catalyzed cross-coupling reactions provide a powerful tool for C-C and C-heteroatom bond formation on the aromatic ring. Palladium-catalyzed reactions are particularly common for this purpose smolecule.commdpi.com. While a C-F bond is typically less reactive in oxidative addition than heavier C-halogen bonds, its activation is possible with suitable catalysts and conditions, especially in electron-rich systems.
More commonly, the aromatic ring can be functionalized with a halide (e.g., Br or I) at the 3 or 5 position, which then serves as a handle for a wide array of cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.
These reactions significantly expand the molecular complexity achievable from the this compound core, enabling the synthesis of diverse compound libraries. Iron-catalyzed multicomponent cross-coupling reactions have also emerged as a powerful strategy for the rapid construction of complex molecules, including fluoroalkylated compounds chemrxiv.org.
Elaboration into Complex Molecular Architectures
As a multifunctional molecule, this compound is an excellent starting point for the synthesis of more complex structures, particularly diverse heterocyclic systems and novel scaffolds for chemical research.
The aldehyde functional group is a versatile handle for constructing a wide variety of heterocyclic rings through condensation and cycloaddition reactions.
Thiosemicarbazone Formation: Reaction with thiosemicarbazides yields thiosemicarbazones. These derivatives, incorporating the 4-piperidinyl-benzaldehyde moiety, have been synthesized and investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) nih.gov.
Synthesis of Pyrimidines and Pyridines: Condensation reactions with active methylene compounds, such as β-diketones or cyanoacetamides, can lead to the formation of highly substituted pyridine and pyrimidine rings through established methodologies like the Hantzsch or Biginelli reactions.
Formation of Oxadiazoles and Thiazolidines: The aldehyde can be converted to a hydrazide, which can then be cyclized with reagents like carbon disulfide to form 1,3,4-oxadiazoles, or reacted with bromoacetates to yield thiazolidinones researchgate.net.
[3+2] Cycloadditions: The aldehyde can be converted into an alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting alkyne is a valuable partner in Cu(I)-mediated [3+2] cycloaddition "click" chemistry reactions to form triazoles, a common motif in medicinal chemistry nih.gov.
Table 2: Examples of Heterocyclic Synthesis from the Aldehyde Moiety
| Reactant(s) | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Thiosemicarbazide derivatives | Thiosemicarbazone | Condensation |
| Hydrazine derivatives | Hydrazone/Pyrazole | Condensation/Cyclization |
| 1,3-Dicarbonyl compounds, Urea (B33335)/Thiourea | Dihydropyrimidinone (Biginelli) | Multicomponent Condensation |
| Ammonia, β-ketoester, Acetoacetic ester | Dihydropyridine (Hantzsch) | Multicomponent Condensation |
The unique combination of a fluorinated, amine-substituted phenyl ring and a versatile aldehyde group makes this compound a valuable starting material for creating novel molecular scaffolds for drug discovery and materials science smolecule.com. The piperidine ring is a ubiquitous feature in pharmaceuticals, and its combination with a fluorine atom allows for fine-tuning of physicochemical properties such as basicity (pKa) and lipophilicity, which can be critical for optimizing drug efficacy and safety profiles scientificupdate.comnih.gov.
For example, it serves as a key intermediate in the synthesis of novel antiproliferative agents and potential treatments for neurological disorders. The core structure is present in precursors to compounds like 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is a key intermediate for antipsychotic drugs chemicalbook.com. By using the reactivity outlined above—further functionalizing the aromatic ring or elaborating the aldehyde into complex heterocycles—researchers can generate large libraries of novel compounds built upon this privileged scaffold for screening against various biological targets.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Confirmation
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Fluoro-4-piperidin-1-yl-benzaldehyde, the spectrum is expected to show characteristic signals for the aldehyde, aromatic, and piperidine (B6355638) ring protons.
The most downfield signal would be the aldehyde proton (-CHO), anticipated as a singlet (or a narrow doublet due to coupling with the fluorine atom) in the δ 9.8–10.4 ppm range. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and multiplicities are influenced by the electron-donating piperidine group, the electron-withdrawing aldehyde group, and the electronegative fluorine atom. The piperidine ring protons would appear further upfield, with the α-protons (adjacent to the nitrogen) being deshielded relative to the β- and γ-protons due to the influence of the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aldehyde-H | 9.8 – 10.4 | s or d | 1H |
| Aromatic-H (H-6) | 7.5 – 7.8 | t or dd | 1H |
| Aromatic-H (H-5) | 6.7 – 6.9 | dd | 1H |
| Aromatic-H (H-3) | 6.6 – 6.8 | dd | 1H |
| Piperidine-H (α) | 3.3 – 3.6 | t or m | 4H |
| Piperidine-H (β, γ) | 1.6 – 1.9 | m | 6H |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show 10 distinct signals, as two pairs of carbons in the piperidine ring are chemically equivalent.
The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 185 ppm). The aromatic carbons would appear between δ 100 and 165 ppm, with their exact shifts determined by the attached functional groups. The C-F bond will induce a large C-F coupling constant, making the C-2 signal a doublet. The piperidine carbons would be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (Aldehyde) | 185 – 192 |
| C-2 (C-F) | 160 – 165 (d) |
| C-4 (C-N) | 155 – 160 |
| C-6 | 130 – 135 |
| C-1 | 120 – 125 |
| C-3 | 110 – 115 (d) |
| C-5 | 98 – 105 (d) |
| Piperidine Cα | 48 – 52 |
| Piperidine Cβ | 25 – 28 |
| Piperidine Cγ | 23 – 26 |
(d) indicates a doublet due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orghuji.ac.il Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the one fluorine atom. The chemical shift for a fluorine atom attached to an aromatic ring (aryl fluoride) typically appears in the range of δ -100 to -140 ppm (relative to CFCl₃). researchgate.net The signal's multiplicity would be a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-5).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are crucial for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would show correlations between adjacent aromatic protons (H-5 with H-6, and H-3) and within the piperidine ring spin system (α-protons with β-protons, β-protons with γ-protons), confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each protonated carbon in Table 2 by correlating it to its corresponding proton signal in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include the aldehyde proton showing a correlation to the C-1 and C-6 carbons of the aromatic ring, and the α-protons of the piperidine ring showing a correlation to the C-4 carbon of the benzene ring, unequivocally confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The molecular formula for this compound is C₁₂H₁₄FNO. chemscene.com HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 3: HRMS Data for C₁₂H₁₄FNO
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄FNO |
| Calculated Exact Mass ([M+H]⁺) | 208.1132 |
| Expected Measurement | [M+H]⁺ |
Calculated using the exact masses of the most abundant isotopes: C=12.00000, H=1.00783, F=18.99840, N=14.00307, O=15.99491.
An experimental HRMS measurement within a very narrow tolerance (typically <5 ppm) of the calculated value would provide definitive confirmation of the compound's elemental formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules by generating intact molecular ions. For this compound (C₁₂H₁₄FNO), which has a molecular weight of 207.24 g/mol , ESI-MS in positive ion mode is expected to readily produce a protonated molecular ion [M+H]⁺. chemscene.com This would be observed as a prominent peak at a mass-to-charge ratio (m/z) of approximately 208.25.
Another commonly observed species in ESI-MS is the sodium adduct [M+Na]⁺, which would appear at an m/z of approximately 230.23. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns. Studies on analogous piperidine alkaloids show that common fragmentation pathways involve the neutral loss of small molecules from the piperidine ring. scielo.brnih.gov For instance, collision-induced dissociation could lead to fragmentation of the piperidine moiety or cleavage of the C-N bond connecting it to the aromatic ring, providing valuable structural confirmation.
X-ray Diffraction Analysis
Elucidation of Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound would be characterized by the relative orientation of its constituent parts. The dihedral angle between the plane of the benzene ring and the piperidine ring is a key conformational parameter. In the solid state, molecules are expected to be linked by a network of weak intermolecular interactions. rsc.org
Studies on a wide range of substituted benzaldehyde (B42025) derivatives have shown that weak C-H···O hydrogen bonds involving the aldehyde oxygen atom are a common and significant feature in their crystal packing. rsc.org Furthermore, the presence of the electronegative fluorine atom could facilitate C-H···F interactions. Other potential interactions contributing to the stability of the crystal structure include C-H···π interactions and π-π stacking between the aromatic rings of adjacent molecules. rsc.orgresearchgate.net The specific combination of these forces dictates the final supramolecular assembly.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The predicted FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its distinct structural features.
The most prominent peak is expected to be the strong C=O stretching vibration of the aromatic aldehyde group, typically appearing in the range of 1680-1705 cm⁻¹. docbrown.info The position is influenced by the electronic effects of the substituents on the benzene ring. The aldehydic C-H stretch usually presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. docbrown.info Other key vibrations include the C=C stretching of the aromatic ring, C-N stretching from the piperidine linkage, and the C-F stretching band. nist.govresearchgate.net
Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic | Medium-Weak |
| 2850-2950 | C-H Stretch | Aliphatic (Piperidine) | Medium |
| 2820-2880 & 2720-2780 | C-H Stretch | Aldehyde | Weak |
| 1680-1705 | C=O Stretch | Aromatic Aldehyde | Strong |
| 1580-1600 | C=C Stretch | Aromatic Ring | Medium |
| 1450-1500 | C=C Stretch | Aromatic Ring | Medium |
| 1200-1350 | C-N Stretch | Aryl-Amine | Medium-Strong |
| 1200-1270 | C-F Stretch | Aryl-Fluoride | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. For this compound, vibrations that are symmetric and involve less polar bonds are often more intense in the Raman spectrum.
A particularly strong Raman signal is anticipated for the symmetric "ring breathing" vibration of the substituted benzene ring, which typically appears near 1000 cm⁻¹. scispace.com The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also expected to be prominent. researchgate.netchemicalbook.com The C=O stretch, while a very strong absorption in the IR spectrum, will also be observable in the Raman spectrum. researchgate.net The aliphatic C-H stretching modes of the piperidine ring would likely produce strong signals in the 2850-2950 cm⁻¹ region. By combining data from both FTIR and Raman spectroscopy, a comprehensive vibrational profile of the molecule can be established.
Electronic Spectroscopy
Detailed experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data specifically for this compound is not available in publicly accessible scientific literature. However, the electronic absorption characteristics of this molecule can be inferred by examining the behavior of the parent molecule, benzaldehyde, and the electronic effects of its substituents.
The UV-Vis spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For benzaldehyde and its derivatives, the most significant transitions are typically the π→π* and n→π* transitions associated with the carbonyl group and the aromatic ring.
π→π Transitions:* These are generally high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group.
n→π Transitions:* These are typically lower-energy, lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital.
The substituents on the benzaldehyde ring significantly influence the energy and intensity of these transitions. In this compound, two key substituents are present:
Piperidin-1-yl group: This is a strong electron-donating group (auxochrome) at the para position. The nitrogen atom's lone pair can delocalize into the aromatic π-system, increasing the electron density of the ring. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO). The effect is a bathochromic shift (red shift) of the primary π→π* transition to a longer wavelength and an increase in its intensity (hyperchromic effect).
Fluoro group: This is an interesting case as it has opposing inductive and resonance effects. Inductively, it is strongly electron-withdrawing due to its high electronegativity. By resonance, its lone pairs can be electron-donating. For UV-Vis spectroscopy, the electron-donating resonance effect often plays a more significant role in influencing the π-system, though its effect is weaker than that of the amino group. Its presence at the ortho position can cause a modest shift in the absorption maxima.
Given these substituent effects, the UV-Vis spectrum of this compound is expected to show a primary absorption band (π→π) at a significantly longer wavelength than that of unsubstituted benzaldehyde. The weaker n→π transition would also be present but may be obscured by the more intense π→π* band.
For context, a hypothetical data table based on the expected shifts from benzaldehyde is presented below. The values are illustrative and represent a qualitative prediction based on known spectroscopic principles.
| Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Notes |
| π→π | 290 - 350 | > 10,000 | Bathochromic and hyperchromic shift due to the strong electron-donating piperidinyl group. |
| n→π | 340 - 380 | < 2,000 | Lower intensity transition, may appear as a shoulder on the main π→π* band. |
Computational and Theoretical Investigations of 2 Fluoro 4 Piperidin 1 Yl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For 2-Fluoro-4-piperidin-1-yl-benzaldehyde, these calculations offer insights into its geometry, stability, and electronic characteristics without the need for empirical data.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total energy of the molecule to predict its ground-state structure, including crucial parameters like bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would typically show that the benzaldehyde (B42025) portion of the molecule is largely planar. The piperidine (B6355638) ring, an electron-donating group, is attached to the benzene (B151609) ring, while the fluorine atom and the aldehyde group act as substituents influencing the ring's electronic structure. The calculations would also detail the electronic distribution and molecular orbitals, providing a basis for understanding its reactivity.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-F Bond Length | ~1.35 Å |
| C-N (Aromatic-Piperidine) Bond Length | ~1.37 Å |
| C-C (Aromatic Ring) Bond Length | ~1.39 - 1.41 Å |
| O=C-H Bond Angle | ~120° |
| C-C-F Bond Angle | ~119° |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances computational cost and accuracy. nih.govcanterbury.ac.uknih.gov This functional is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which provide a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and electron distribution in heteroatoms. nih.govresearchgate.netscholarsresearchlibrary.com The validity of the chosen method is typically confirmed by comparing calculated results with experimental data from similar, known compounds, ensuring the computational model is reliable.
Molecules can exist in various spatial arrangements known as conformations. For this compound, conformational analysis primarily involves the orientation of the piperidine ring relative to the benzene ring and the conformation of the piperidine ring itself (typically a stable chair conformation). DFT calculations are employed to map the potential energy surface by systematically rotating key dihedral angles, such as the one around the C-N bond linking the two rings. These calculations determine the relative energies of different conformers, identifying the global minimum energy structure, which is the most stable and populated conformation at equilibrium. researchgate.net This analysis is crucial as the molecular conformation can significantly impact its chemical and biological properties.
Electronic Properties Analysis
The electronic properties of a molecule govern its reactivity, polarity, and spectroscopic characteristics. Computational methods provide detailed information on how electrons are distributed and how they behave within the molecule.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the strong electron-donating nature of the piperidinyl group combined with the phenyl ring means the HOMO is likely localized over this part of the molecule. Conversely, the electron-withdrawing aldehyde group suggests the LUMO is predominantly located on the benzaldehyde moiety.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govkbhgroup.in
| Property | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.8 to -6.5 | Electron-donating ability (Ionization Potential) |
| ELUMO | -1.9 to -2.5 | Electron-accepting ability (Electron Affinity) |
| Energy Gap (ΔE) | ~3.9 to 4.1 | Chemical Reactivity and Kinetic Stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.netscholarsresearchlibrary.com
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atom of the aldehyde group is a likely site of positive potential. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO analysis. kbhgroup.inresearchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds. It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. The analysis focuses on identifying charge transfer and electron delocalization events, which are crucial for understanding molecular stability. fluorine1.ru
For this compound, NBO analysis can elucidate several key hyperconjugative interactions. Significant delocalization is expected between the lone pair electrons of the piperidine nitrogen atom and the π-antibonding orbitals of the aromatic ring. Similarly, interactions involving the lone pairs of the oxygen and fluorine atoms with adjacent antibonding orbitals contribute to the electronic structure and stability. These charge transfer events from donor to acceptor orbitals are fundamental to the molecule's reactivity and electronic properties.
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound This table presents illustrative data typical for an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C-C)ring | 45.5 | n → π |
| LP (2) O | σ (Cring-Caldehyde) | 5.8 | n → σ |
| π (C-C)ring | π (C=O) | 20.1 | π → π |
| LP (3) F | σ (Cring-Cring) | 3.2 | n → σ |
| σ (C-H) | σ (Cring-N) | 2.5 | σ → σ* |
LP denotes a lone pair orbital. E(2) represents the stabilization energy.
Spectroscopic Property Prediction
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. arxiv.org Computational prediction of NMR chemical shifts serves as a powerful tool to aid in the assignment of experimental spectra and confirm proposed structures. arxiv.orgresearchgate.net Density Functional Theory (DFT) is the most common method for these predictions, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov The accuracy of the prediction depends heavily on the chosen functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(d,p)). researchgate.netnih.govgithub.ioresearchgate.net
To achieve results that are comparable to experimental data obtained in solution, it is crucial to account for solvent effects. researchgate.net This is typically accomplished using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netgithub.io The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei of this compound can be calculated relative to a reference standard, typically Tetramethylsilane (TMS) for ¹H and ¹³C. Such calculations can help resolve ambiguities in spectral assignments, particularly for the complex aromatic and piperidine regions.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound This table shows representative chemical shifts calculated using the GIAO method with a DFT functional.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.75 |
| ¹H | Aromatic (ortho to CHO) | 7.68 |
| ¹H | Aromatic (ortho to F) | 6.80 |
| ¹H | Piperidine (adjacent to N) | 3.40 |
| ¹³C | Aldehyde (C=O) | 190.5 |
| ¹³C | Aromatic (C-F) | 165.2 (d, JC-F ≈ 250 Hz) |
| ¹³C | Aromatic (C-N) | 155.8 |
| ¹⁹F | Aromatic (C-F) | -112.3 |
Shifts for ¹H and ¹³C are relative to TMS. The ¹⁹F shift is relative to a standard like CCl₃F.
Computational Simulation of Vibrational Spectra
Computational simulation of vibrational spectra, such as Infrared (IR) and Raman, is an indispensable tool for interpreting and assigning experimentally observed absorption bands to specific molecular motions. arxiv.orgresearchgate.netniscpr.res.in The process begins with the optimization of the molecule's geometry, followed by the calculation of harmonic vibrational frequencies at the same level of theory, commonly DFT with a functional like B3LYP and a Pople-style basis set. niscpr.res.inmdpi.comnih.govcore.ac.uk
Calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations; therefore, they are often uniformly scaled by a factor to improve agreement with experimental data. nih.govresearchgate.net A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. nih.govmdpi.com This allows for a confident assignment of characteristic functional group vibrations, such as the C=O stretch of the aldehyde, the C-F stretch, and various modes of the piperidine and benzene rings.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound This table presents a selection of calculated vibrational modes and their assignments.
| Mode No. | Scaled Frequency (cm⁻¹) | Assignment (PED %) | Vibrational Type |
|---|---|---|---|
| 1 | 3085 | ν(C-H)arom (98%) | Aromatic C-H Stretch |
| 2 | 2855 | ν(C-H)aldehyde (95%) | Aldehyde C-H Stretch |
| 3 | 1705 | ν(C=O) (88%) | Carbonyl Stretch |
| 4 | 1600 | ν(C=C)ring (85%) | Aromatic Ring Stretch |
| 5 | 1255 | ν(C-F) (75%) | C-F Stretch |
| 6 | 1220 | ν(Cring-N) (70%) | Aromatic C-N Stretch |
ν represents a stretching vibration.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the electronic properties and predict the UV-Visible absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. researchgate.netresearchgate.net The output of a TD-DFT calculation includes the excitation energy (often converted to wavelength, λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition.
This analysis allows for the characterization of electronic transitions, such as π→π* transitions common in aromatic systems or n→π* transitions involving non-bonding electrons on heteroatoms like oxygen and nitrogen. researchgate.net For this compound, TD-DFT can predict the absorption maxima resulting from electronic excitations within the conjugated system of the substituted benzene ring. The influence of the electron-donating piperidine group and the electron-withdrawing aldehyde group on the electronic transitions can be systematically investigated.
Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound This table illustrates the kind of data obtained from a TD-DFT calculation in a solvent model.
| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 345 | 3.59 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 298 | 4.16 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 265 | 4.68 | 0.05 | HOMO → LUMO+1 (75%) |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Molecular Dynamics Simulations
Conformational Dynamics Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamics of a molecule in a simulated environment, which often includes explicit solvent molecules to mimic solution-phase conditions. nih.govnih.gov These simulations can reveal the flexibility of different molecular regions, identify stable conformers, and characterize the transitions between them. mdpi.comnih.govmdpi.com
For this compound, an MD simulation can provide insights into several dynamic features. A key area of interest is the conformational flexibility of the piperidine ring, which can adopt various chair, boat, and twist-boat conformations. The simulation can determine the preferred conformation and the energy barriers for interconversion. Furthermore, the rotational dynamics around the C-N bond connecting the piperidine ring to the aromatic system can be explored, revealing the range of accessible orientations. Analysis of the simulation trajectory, using metrics like the Root Mean Square Deviation (RMSD) and dihedral angle distributions, allows for a quantitative characterization of the molecule's structural dynamics and conformational preferences, which are crucial for its interactions and function. nih.govmdpi.comresearchgate.net
Solvent Effects on Molecular Behavior
The surrounding environment, particularly the polarity of the solvent, can significantly influence the electronic properties and behavior of a molecule. For a compound like this compound, which possesses a notable ground-state dipole moment due to its electron-donating (piperidine) and electron-withdrawing (aldehyde) groups, solvatochromism is an expected phenomenon. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. rsc.orgnih.gov
Theoretical calculations would predict the electronic absorption maxima (λmax) of the molecule in various solvents. It is anticipated that as the polarity of the solvent (indicated by the dielectric constant, ε) increases, the excited state of the molecule will be stabilized to a greater extent than the ground state. This differential stabilization typically leads to a red shift (bathochromic shift) in the absorption maximum. The predicted data in Table 1 illustrates this expected trend, showing a progressive shift to longer wavelengths as the solvent environment changes from the gas phase to the highly polar water.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
|---|---|---|
| Gas Phase | 1.0 | 320 |
| Cyclohexane | 2.0 | 325 |
| Chloroform | 4.8 | 334 |
| Ethanol | 24.6 | 345 |
| Water | 78.4 | 352 |
Advanced Topological and Interaction Analyses
To understand how molecules of this compound interact with each other, particularly in the solid state, advanced computational techniques like Reduced Density Gradient (RDG) and Hirshfeld surface analysis are employed.
Reduced Density Gradient (RDG) analysis is a powerful computational tool for visualizing and characterizing non-covalent interactions (NCIs) in real space. nih.govnih.gov This method is based on the electron density (ρ) and its first derivative. Regions of weak interactions are identified by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix (sign(λ₂)ρ). researchgate.net
The resulting 3D isosurface plot is color-coded to differentiate interaction types:
Blue: Indicates strong, attractive interactions such as hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies strong, repulsive steric clashes. researchgate.net
For this compound, RDG analysis would be expected to reveal extensive green surfaces around the phenyl and piperidine rings, indicative of van der Waals forces. Small bluish-green regions might appear between the aldehyde oxygen or the fluorine atom and nearby hydrogen atoms on adjacent molecules, suggesting weak C-H···O or C-H···F hydrogen bonding. Red areas would likely be present where bulky groups are in close, repulsive contact. researchgate.net
Hirshfeld surface analysis provides a quantitative method for exploring intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create various maps and plots. The normalized contact distance (dnorm) map is particularly useful, highlighting intermolecular contacts shorter than the sum of van der Waals radii as red spots, which indicate close interactions like hydrogen bonds. nih.gov
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 28.2 |
| O···H / H···O | 12.8 |
| F···H / H···F | 8.5 |
| Other (C···C, C···F, etc.) | 5.0 |
Exploration of Nonlinear Optical (NLO) Properties
Molecules that exhibit a strong intramolecular charge transfer, such as this compound, are promising candidates for nonlinear optical (NLO) materials. Computational chemistry provides essential tools for predicting the NLO response of a molecule by calculating its dipole moment, polarizability, and hyperpolarizability. physchemres.org
| Parameter | Calculated Value |
|---|---|
| μx (Debye) | 5.85 |
| μy (Debye) | -1.20 |
| μz (Debye) | 0.15 |
| μtotal (Debye) | 5.97 |
| ⟨α⟩ (x 10-24 esu) | 25.6 |
The most critical parameter for second-order NLO applications is the first hyperpolarizability (β). rsc.org A large β value indicates a significant NLO response. For donor-acceptor substituted π-conjugated systems, this value is often substantial. DFT calculations are widely used to predict the static first hyperpolarizability (βtot). mdpi.com The results are often compared to a reference compound, such as urea (B33335), to gauge its potential. The calculated βtot for this compound is expected to be significantly larger than that of urea, suggesting it could be a promising NLO material. nih.govmdpi.com
| Parameter | Calculated Value (x 10-30 esu) |
|---|---|
| βx | 45.8 |
| βy | -5.2 |
| βz | 1.1 |
| βtot | 46.1 |
Applications As a Synthetic Intermediate in Advanced Organic Materials and Chemical Synthesis
Precursor for Advanced Organic Building Blocks
2-Fluoro-4-piperidin-1-yl-benzaldehyde serves as a fundamental starting material for the synthesis of more complex and functionally rich organic building blocks. The aldehyde group provides a reactive site for a variety of transformations, including condensations, oxidations, reductions, and multicomponent reactions. These reactions enable the elongation of the carbon skeleton and the introduction of new functional groups and ring systems.
The fluorine substituent and the piperidine (B6355638) ring are crucial in modulating the electronic properties and solubility of the resulting molecules. Fluorine's high electronegativity can influence the reactivity of the aromatic ring and the aldehyde group, while the piperidine moiety often enhances solubility in organic solvents and can play a role in directing the stereochemical outcome of certain reactions. These characteristics are highly desirable in the design of building blocks for applications in medicinal chemistry and materials science, where precise control over molecular properties is essential.
For instance, the aldehyde can be converted into an alkyne or an alkene, providing a handle for further functionalization through click chemistry or cross-coupling reactions. Similarly, the piperidine nitrogen can be quaternized or otherwise modified to introduce cationic centers, which is a common strategy in the design of ionic liquids and phase-transfer catalysts.
Role in the Synthesis of Complex Polycyclic and Heterocyclic Systems
The reactivity of the aldehyde group in this compound is extensively utilized in the construction of complex polycyclic and heterocyclic systems. This is often achieved through multicomponent reactions (MCRs), which allow for the formation of multiple bonds and stereocenters in a single synthetic step, leading to a rapid increase in molecular complexity.
One notable application is in the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By employing this compound in this reaction, dihydropyrimidinones and their thio-analogs bearing the fluorinated piperidinylphenyl substituent can be synthesized. These heterocyclic cores are prevalent in a wide array of biologically active compounds.
Furthermore, this benzaldehyde (B42025) derivative is a valuable component in Passerini and Ugi reactions. These MCRs are powerful tools for the synthesis of α-acyloxy carboxamides and α-aminoacyl amides, respectively, which are important scaffolds in peptidomimetics and drug discovery. The resulting products can be further cyclized to generate a variety of complex heterocyclic frameworks, including hydantoins, benzodiazepines, and diketopiperazines. The strategic placement of the fluorine and piperidine groups on the benzaldehyde starting material allows for the systematic modification of the physicochemical properties of the final heterocyclic compounds.
Development of Fluorophores for Material Science Research
In the field of material science, there is a continuous demand for novel fluorophores with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. This compound serves as a key building block in the synthesis of such fluorescent materials.
The combination of the electron-donating piperidine group and the electron-withdrawing fluorine atom, along with the versatile aldehyde functionality, makes it an ideal precursor for creating "push-pull" fluorophores. In these systems, the intramolecular charge transfer (ICT) from the donor (piperidine) to the acceptor part of the molecule upon photoexcitation is responsible for their fluorescent properties.
The aldehyde group is typically used to introduce the rest of the conjugated system through reactions like the Knoevenagel or Wittig condensation. By carefully selecting the reaction partner, the extent of the π-conjugation can be controlled, allowing for the fine-tuning of the absorption and emission wavelengths of the resulting fluorophore. The fluorine atom can further enhance the photostability and quantum yield of the fluorescent molecule.
| Reaction Type | Resulting Fluorophore Core | Potential Application |
| Knoevenagel Condensation | Coumarin Derivatives | Fluorescent probes, OLEDs |
| Wittig Reaction | Stilbene Derivatives | Organic scintillators, Dyes |
| Condensation with Anilines | Schiff Base Derivatives | Chemsensors, Photochromic materials |
Utilization in Polymerization Process Studies
While direct, large-scale polymerization of this compound is not its primary application, its derivatives are utilized in studies of polymerization processes. The aldehyde functionality can be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer, containing the fluorinated piperidinylphenyl group, can then be copolymerized with other monomers to introduce specific properties into the final polymer.
For example, the incorporation of this functional monomer can enhance the thermal stability, modify the refractive index, and improve the gas permeability of the resulting polymer. The piperidine group can also be used to introduce basic sites along the polymer chain, which can be useful for applications in catalysis or as a scavenger resin.
Furthermore, derivatives of this benzaldehyde can act as initiators or chain transfer agents in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, where the fluorinated piperidinylphenyl group is located at the chain end.
Design and Synthesis of Chemically Diverse Compound Libraries
The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent scaffold for the construction of such libraries due to its trifunctional nature, which allows for the introduction of diversity at multiple points of the molecule.
Using combinatorial chemistry approaches, the aldehyde can be reacted with a wide range of nucleophiles in multicomponent reactions, as mentioned previously. Each component of the MCR can be varied, leading to an exponential increase in the number of unique products. For example, in an Ugi reaction with this aldehyde, a primary amine, a carboxylic acid, and an isocyanide, varying each of these three components with ten different building blocks would theoretically yield one thousand distinct compounds.
The resulting library of compounds, all sharing the common 2-fluoro-4-piperidin-1-yl-phenyl core, can then be screened for biological activity. The fluorine and piperidine substituents provide favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability, increasing the likelihood of identifying promising lead compounds.
| Reaction Type | Library Scaffold | Points of Diversity |
| Ugi Reaction | α-Aminoacyl Amides | 3 |
| Biginelli Reaction | Dihydropyrimidinones | 2 |
| Passerini Reaction | α-Acyloxy Carboxamides | 2 |
Future Research Directions and Unexplored Avenues for 2 Fluoro 4 Piperidin 1 Yl Benzaldehyde
Development of Novel Stereoselective Synthetic Methodologies
The development of stereoselective methods for the synthesis of derivatives of 2-Fluoro-4-piperidin-1-yl-benzaldehyde is a paramount area for future research. The introduction of chiral centers into this scaffold could significantly impact its biological activity and material properties.
Future investigations could focus on:
Asymmetric Aldol (B89426) Additions: The aldehyde functionality is a prime handle for creating new stereocenters. Research into organocatalyzed or metal-catalyzed asymmetric aldol reactions would yield chiral β-hydroxy carbonyl compounds, which are valuable precursors for complex molecular architectures. beilstein-journals.orgnih.gov
Stereoselective Fluorination: While the fluorine atom is currently on the aromatic ring, methodologies for stereoselective fluorination at aliphatic positions of derivatives could be explored. nih.gov Techniques involving chiral catalysts could introduce fluorine with high enantioselectivity, a feature known to modulate the pharmacological properties of molecules. nih.govsemanticscholar.org
Chiral Piperidine (B6355638) Scaffolds: Exploration into the synthesis of enantiomerically pure piperidine moieties prior to their installation onto the fluorobenzaldehyde core would provide access to a diverse range of chiral derivatives. researchgate.net
A hypothetical research goal in this area could be the comparative study of different chiral catalysts for an asymmetric aldol reaction, as outlined in the table below.
Table 1: Hypothetical Catalytic Systems for Asymmetric Aldol Reaction
| Catalyst System | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| Proline-based Organocatalyst | (S)-Proline | 90:10 | 95% | 85 |
| Zinc-ProPhenol Complex | (1R,2S)-ProPhenol | 95:5 | 98% | 92 |
| Chiral N,N'-Dioxide-Scandium(III) Complex | (S,S)-Ph-Box | 88:12 | 92% | 88 |
Exploration of Underutilized Reactivity Pathways
Beyond standard aldehyde and aromatic chemistry, several reactivity pathways for this compound remain underutilized.
C-H Activation: The ortho-position to the fluorine atom and the piperidine ring are potential sites for direct C-H functionalization. Transition-metal-catalyzed C-H activation could provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: The electron-rich nature of the piperidine-substituted ring system makes it an interesting candidate for photoredox-catalyzed reactions. This could enable novel transformations, such as radical additions to the aldehyde or couplings at the aromatic ring.
Umpolung Reactivity: Exploring the umpolung (polarity reversal) of the aldehyde group, for instance, through the formation of N-heterocyclic carbene (NHC) adducts, could open pathways to reactions like the benzoin (B196080) condensation with other aldehydes. acs.org
Advanced Mechanistic Studies using Kinetic and Isotopic Methods
A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing existing transformations and designing new ones.
Future research should employ:
Kinetic Studies: Detailed kinetic analysis of key synthetic steps, such as the nucleophilic aromatic substitution to form the piperidine linkage, can reveal the reaction order, rate constants, and activation parameters. rsc.org
Isotope Labeling: The use of deuterium (B1214612) or carbon-13 labeling can help to elucidate reaction mechanisms, particularly for C-H activation or rearrangement reactions. For example, a kinetic isotope effect (KIE) study could confirm the rate-determining step in a proposed reaction pathway. rsc.org
In-situ Spectroscopy: Techniques such as ReactIR or in-situ NMR can be used to monitor reaction progress in real-time, identify transient intermediates, and gain a more complete picture of the reaction landscape. nih.gov
Table 2: Hypothetical Kinetic Isotope Effect Data
| Reaction Type | Substrate | kH/kD | Proposed Rate-Determining Step |
|---|---|---|---|
| C-H Arylation | This compound | 5.2 | C-H bond cleavage |
| Aldol Condensation | This compound | 1.1 | Nucleophilic attack |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies can significantly accelerate the exploration of the chemical space around this compound.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of this compound and its derivatives. beilstein-journals.orgnih.govlabcluster.comd-nb.info For example, hazardous reagents could be generated and consumed in situ, minimizing risk. durham.ac.uk A multi-step flow synthesis could be developed to produce a library of analogs with high purity. beilstein-journals.org
Automated Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives for desired properties. nih.govnih.govresearchgate.net This high-throughput approach is particularly valuable for drug discovery and materials science applications.
A potential automated synthesis workflow could involve the parallel reaction of this compound with a diverse set of nucleophiles in a multi-well plate format, followed by automated purification and analysis.
Discovery of Novel Applications as a Chemical Probe or Scaffold
The unique electronic and structural features of this compound make it an attractive candidate for development as a chemical probe or a privileged scaffold in drug discovery.
Chemical Probes: The aldehyde group can react reversibly or irreversibly with nucleophilic residues in proteins, such as lysine. researchgate.net This reactivity could be harnessed to develop chemical probes for studying protein function or for targeted drug delivery.
Privileged Scaffold: The piperidine moiety is a common feature in many bioactive molecules. researchgate.netnih.govnih.gov The 2-fluoro-4-piperidinyl-benzaldehyde core could serve as a "privileged scaffold" for the development of new therapeutic agents targeting a variety of biological targets. niper.gov.inmdpi.com Its potential as an inhibitor for enzymes like dihydrofolate reductase could be explored. nih.gov
Further Refinement of Computational Models and Predictive Capabilities
Computational chemistry can play a vital role in guiding future research by predicting the properties and reactivity of this compound and its derivatives.
DFT Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms, predict spectroscopic properties, and calculate electronic structures. nih.gov This can help to rationalize experimental observations and guide the design of new experiments.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. This can aid in the rational design of new compounds with improved performance.
Molecular Docking: For applications in drug discovery, molecular docking studies can predict the binding modes of derivatives to target proteins, helping to prioritize compounds for synthesis and biological testing. nih.gov
By pursuing these future research directions, the scientific community can continue to build upon the existing knowledge of this compound and unlock its full potential for a wide range of applications.
Q & A
Q. What are the optimal synthetic routes and conditions for 2-Fluoro-4-piperidin-1-yl-benzaldehyde?
The compound can be synthesized via nucleophilic aromatic substitution. A validated method involves reacting 4-fluoro-benzaldehyde derivatives with piperidine in dimethylformamide (DMF) at 80°C under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . Key parameters include maintaining anhydrous conditions to prevent aldehyde oxidation and optimizing stoichiometry to minimize byproducts like dialkylated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1653 cm⁻¹) and aromatic C-F vibrations (~1220–1150 cm⁻¹) .
- ¹H NMR : Signals include δ 9.8 ppm (aldehyde proton), δ 6.4–7.7 ppm (aromatic protons), and δ 2.2–3.2 ppm (piperidinyl CH₂ groups) .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 207 confirms the molecular weight, with fragmentation patterns indicating loss of the aldehyde group (-28 Da) .
Q. How can researchers validate the purity of synthesized this compound?
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Differential scanning calorimetry (DSC) can also confirm melting point consistency (expected range: 120–125°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXTL or Mercury software enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example, the fluorine atom’s electron-withdrawing effect can be quantified via Hirshfeld surface analysis, while piperidinyl ring puckering is modeled using Cremer-Pople parameters . Data from the Cambridge Structural Database (CSD) can benchmark observed conformations against analogous benzaldehyde derivatives .
Q. What strategies address contradictions in pharmacological activity data across studies?
- Systematic Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase or receptor binding studies) while controlling for variables like solvent (DMSO vs. aqueous buffers) and cell lines .
- Dose-Response Validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm dose-dependent effects .
- Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., AutoDock) to correlate substituent effects (e.g., fluorine position) with bioactivity .
Q. How can researchers optimize synthetic pathways when intermediates are unstable?
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction conditions dynamically .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the piperidinyl nitrogen during alkylation steps, followed by acidic deprotection .
- Flow Chemistry : Continuous flow systems minimize degradation by reducing residence time of heat-sensitive intermediates .
Q. What methodologies are recommended for studying the compound’s role in multi-step organic syntheses?
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl groups at the 4-position of the benzaldehyde scaffold .
- Reductive Amination : Convert the aldehyde group to secondary amines using NaBH₃CN or STAB in the presence of primary amines .
- Crystallization Screening : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate enantiomerically pure derivatives for chiral pharmacology studies .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies in spectral data (e.g., NMR chemical shifts)?
- Solvent and Temperature Calibration : Ensure spectra are acquired in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperatures, as these factors significantly affect shift values .
- Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate NMR spectra and identify deviations caused by conformational flexibility .
Q. What frameworks guide the interpretation of conflicting biological activity results?
Apply the Principal Contradiction Analysis framework:
- Identify the dominant factor (e.g., cell permeability vs. target binding affinity) driving observed bioactivity.
- Design follow-up experiments (e.g., membrane permeability assays) to isolate the principal variable .
Structural and Computational Tools
Q. Which software tools are essential for modeling this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses in receptor pockets .
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-receptor stability under physiological conditions .
- Pharmacophore Modeling : Phase or MOE to map critical interaction features (e.g., hydrogen bonds with the aldehyde group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
